molecular formula C8H7ClO B8523129 5-Chloro-1,3-dihydroisobenzofuran

5-Chloro-1,3-dihydroisobenzofuran

Cat. No.: B8523129
M. Wt: 154.59 g/mol
InChI Key: BOOGVDHDKSHZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,3-dihydroisobenzofuran is a bicyclic organic compound featuring a fused benzene and furan ring system, with a chlorine substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

IUPAC Name

5-chloro-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C8H7ClO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2

InChI Key

BOOGVDHDKSHZNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of reagents such as triphenylphosphine and azo compounds to facilitate the cyclization process . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity : Hydroxyl and methoxy groups significantly influence antioxidant potency. For example, 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (EC₅₀ = 7 μM) outperforms its methoxy-substituted analogue (EC₅₀ = 22 μM) in radical scavenging .

Chlorine vs. Oxygenated Groups : Chlorine at the 5-position (as in this compound) likely enhances electrophilicity and stability compared to hydroxylated derivatives, which may improve synthetic utility but reduce polar interactions critical for antioxidant activity.

Ketone Derivatives : 5-Chloroisobenzofuran-1(3H)-one (CAS 91085-56-2) shares a high similarity score (0.96) with the parent compound, suggesting comparable reactivity in substitution or addition reactions .

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